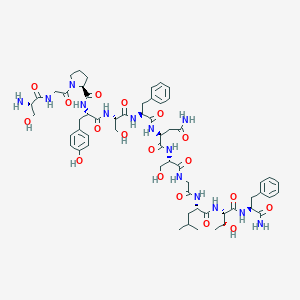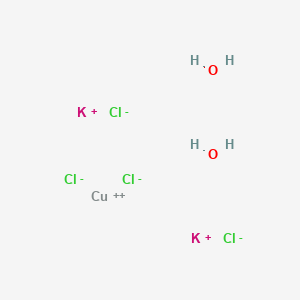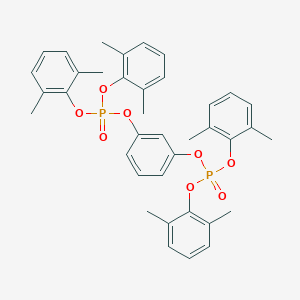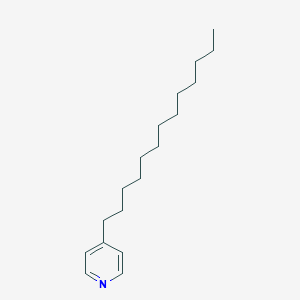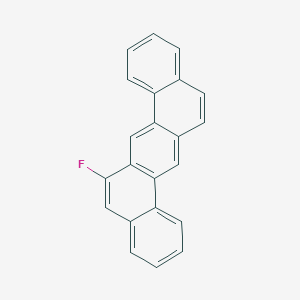
DIBENZ(a,h)ANTHRACENE, 6-FLUORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(a,h)anthracene, 6-fluoro- (DBAF) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are ubiquitous environmental pollutants that are generated by incomplete combustion of organic matter, including fossil fuels, wood, and tobacco. DBAF has been identified as a potent carcinogen and mutagen, and its toxicological properties have been extensively studied.
Wirkmechanismus
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is not fully understood, but it is believed to act through the formation of DNA adducts. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA adducts can lead to the formation of tumors and other adverse health effects.
Biochemische Und Physiologische Effekte
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and DNA damage. It has also been shown to alter gene expression and disrupt cellular signaling pathways. These effects contribute to the carcinogenic and mutagenic properties of DIBENZ(a,h)ANTHRACENE, 6-FLUORO-.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is its high potency as a carcinogen and mutagen. This allows researchers to study the effects of DNA damage and mutations in a controlled environment. However, the use of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions must be taken when handling DIBENZ(a,h)ANTHRACENE, 6-FLUORO- to minimize exposure and risk.
Zukünftige Richtungen
There are a number of future directions for research on DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. One area of focus is the development of new drugs and therapies for cancer treatment that target the DNA adducts formed by DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. Another area of research is the identification of biomarkers for DIBENZ(a,h)ANTHRACENE, 6-FLUORO- exposure and the development of methods for detecting DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in environmental samples. Additionally, further studies are needed to better understand the mechanisms of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- and its effects on human health.
Synthesemethoden
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- can be synthesized by a number of methods, including Friedel-Crafts acylation, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most commonly used method for synthesizing DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is the palladium-catalyzed cross-coupling reaction between 6-chloro-dibenzo(a,h)anthracene and 6-fluorophenylboronic acid.
Wissenschaftliche Forschungsanwendungen
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is primarily used in scientific research as a tool for studying the mechanisms of carcinogenesis and mutagenesis. It is also used in the development and testing of new drugs and therapies for cancer treatment. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to induce DNA damage and mutations, and its carcinogenic properties have been extensively studied in animal models.
Eigenschaften
CAS-Nummer |
1764-39-2 |
|---|---|
Produktname |
DIBENZ(a,h)ANTHRACENE, 6-FLUORO- |
Molekularformel |
C22H13F |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
6-fluoronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H13F/c23-22-12-15-6-2-4-8-18(15)20-11-16-10-9-14-5-1-3-7-17(14)19(16)13-21(20)22/h1-13H |
InChI-Schlüssel |
ZVPJORXGYQZBIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |
Andere CAS-Nummern |
1764-39-2 |
Synonyme |
6-Fluorodibenz[a,h]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



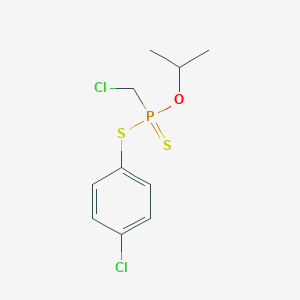
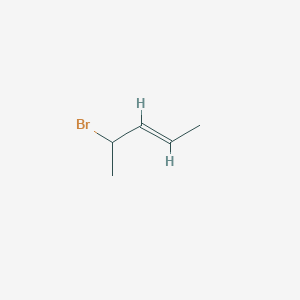
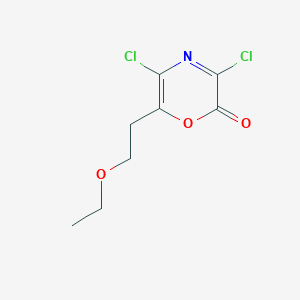
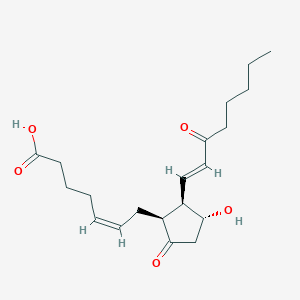
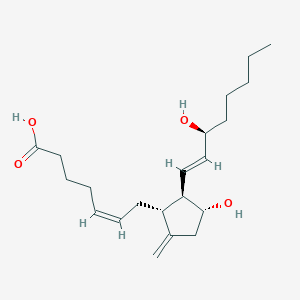
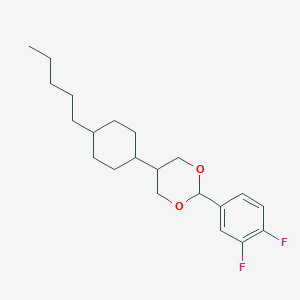
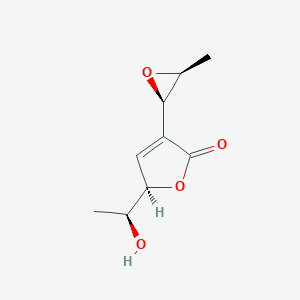
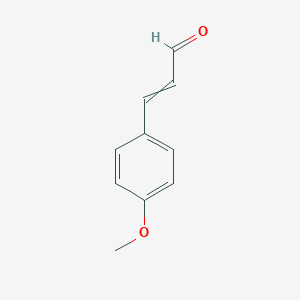
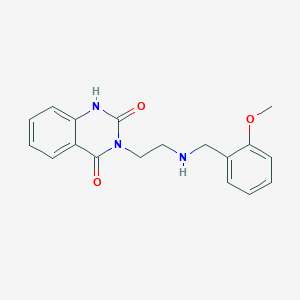
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
